5-Bromo-4-(4-methylphenyl)pyrimidine
CAS No.: 149323-50-2
Cat. No.: VC21095938
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 149323-50-2 |
---|---|
Molecular Formula | C11H9BrN2 |
Molecular Weight | 249.11 g/mol |
IUPAC Name | 5-bromo-4-(4-methylphenyl)pyrimidine |
Standard InChI | InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 |
Standard InChI Key | ZVXXEMMIVLDQAH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC=NC=C2Br |
Canonical SMILES | CC1=CC=C(C=C1)C2=NC=NC=C2Br |
Parameter | Value |
---|---|
CAS Number | 149323-50-2 |
IUPAC Name | 5-bromo-4-(4-methylphenyl)pyrimidine |
Molecular Formula | C11H9BrN2 |
Molecular Weight | 249.11 g/mol |
Standard InChI | InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 |
Standard InChIKey | ZVXXEMMIVLDQAH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC=NC=C2Br |
This comprehensive identification data facilitates the accurate tracking and documentation of the compound in scientific literature and chemical databases.
Physical and Chemical Properties
5-Bromo-4-(4-methylphenyl)pyrimidine possesses distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is crucial for predicting its stability, reactivity, and potential applications in synthetic chemistry and biological systems.
The compound exists as a solid at room temperature, with physical characteristics influenced by the presence of the bromine atom and the methylphenyl group. The bromine atom, being electronegative, withdraws electron density from the pyrimidine ring, making position 5 electron-deficient. This electronic distribution affects the compound's reactivity, particularly in nucleophilic substitution reactions and metal-catalyzed cross-coupling processes.
The para-methylphenyl group at position 4 contributes to the compound's lipophilicity, a property that significantly impacts its solubility in organic solvents and its ability to penetrate biological membranes. This lipophilic character is particularly important for the compound's potential applications in medicinal chemistry, as it can influence drug absorption, distribution, metabolism, and excretion (ADME) properties.
Reactivity Profile
The reactivity of 5-Bromo-4-(4-methylphenyl)pyrimidine is predominantly determined by the electronic effects of its substituents. The bromine atom at position 5 makes the compound suitable for various electrophilic reactions. This reactivity is particularly valuable in synthetic organic chemistry, where the bromine can serve as a leaving group in nucleophilic aromatic substitution reactions or as a participant in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings .
Structural Characteristics
The structural arrangement of 5-Bromo-4-(4-methylphenyl)pyrimidine plays a crucial role in its chemical behavior and biological interactions. The planar pyrimidine ring, with its specific pattern of nitrogen atoms, contributes to the compound's ability to engage in hydrogen bonding and π-π stacking interactions. These non-covalent interactions are essential for molecular recognition processes and binding to biological targets such as proteins and nucleic acids.
The para-methylphenyl group introduces a degree of rotational freedom around the bond connecting it to the pyrimidine ring. This conformational flexibility can influence the compound's three-dimensional structure and its ability to adopt specific orientations when interacting with biological receptors or enzymes. The methyl substituent on the phenyl ring further enhances the compound's hydrophobic character and can participate in van der Waals interactions with hydrophobic pockets in protein binding sites.
Biological Applications
5-Bromo-4-(4-methylphenyl)pyrimidine has garnered significant interest in medicinal chemistry due to its potential biological activities and applications. The compound's unique structural features—the pyrimidine ring, bromine substituent, and methylphenyl group—enable it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
One of the most promising applications of 5-Bromo-4-(4-methylphenyl)pyrimidine is in the synthesis of triazole-pyrimidine hybrids, which have demonstrated potential as neuroprotective and anti-neuroinflammatory agents. These hybrid compounds combine the structural features of pyrimidines and triazoles, creating molecules with enhanced biological activities and improved pharmacokinetic properties.
The neuroprotective effects of these derivatives suggest potential applications in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke. The anti-neuroinflammatory properties could be beneficial in conditions characterized by chronic inflammation in the central nervous system, including multiple sclerosis and traumatic brain injury.
Structure-Activity Relationships
Anticancer Activity
The anticancer potential of 5-Bromo-4-(4-methylphenyl)pyrimidine and structurally related compounds has been an area of active investigation in medicinal chemistry research. Compounds related to 5-Bromo-4-(4-methylphenyl)pyrimidine have been evaluated as potential anticancer agents, with particular emphasis on their ability to inhibit tyrosine kinases involved in cancer cell signaling pathways.
Tyrosine kinases are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, playing crucial roles in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is implicated in various cancers, making these enzymes attractive targets for anticancer drug development.
The structural features of 5-Bromo-4-(4-methylphenyl)pyrimidine, particularly the bromine substituent and the methylphenyl group, contribute to its potential as a tyrosine kinase inhibitor. The bromine atom can engage in halogen bonding interactions with specific residues in the kinase binding pocket, while the methylphenyl group can participate in hydrophobic interactions that enhance binding affinity and selectivity.
Mechanisms of Action
The anticancer activity of 5-Bromo-4-(4-methylphenyl)pyrimidine and its derivatives likely involves multiple mechanisms, with tyrosine kinase inhibition being a primary mode of action. By inhibiting specific tyrosine kinases, these compounds can disrupt signaling pathways that promote cancer cell proliferation, survival, and metastasis.
The pyrimidine ring, a common structural motif in many kinase inhibitors, can form hydrogen bonds with conserved residues in the kinase hinge region, mimicking the interactions of the adenine ring of ATP. The bromine substituent can occupy specific subpockets within the kinase binding site, enhancing the compound's binding affinity and selectivity for particular kinase targets.
Beyond kinase inhibition, these compounds may also exert anticancer effects through other mechanisms, such as inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), or modulating the tumor microenvironment. The specific mechanisms involved depend on the particular derivative and the cancer type being targeted.
Structure Optimization
Optimizing the structure of 5-Bromo-4-(4-methylphenyl)pyrimidine for enhanced anticancer activity involves systematic modifications to improve potency, selectivity, and pharmacokinetic properties. Such modifications may include replacing the bromine atom with other halogens or functional groups, altering the position or nature of substituents on the phenyl ring, or introducing additional functional groups on the pyrimidine ring .
Structure-based drug design approaches, including molecular docking and molecular dynamics simulations, can guide these optimization efforts by predicting how structural changes might affect binding to target kinases. These computational methods, combined with experimental validation through enzyme assays and cell-based studies, provide a rational basis for developing more potent and selective anticancer agents.
Interaction Studies
Interaction studies involving 5-Bromo-4-(4-methylphenyl)pyrimidine focus on elucidating its binding characteristics with various biological targets, particularly proteins implicated in disease processes. These studies employ a range of techniques, including molecular docking, binding assays, and structural biology methods, to determine how the compound interacts with specific binding sites and how these interactions influence biological activities.
Molecular docking simulations predict the binding mode and affinity of 5-Bromo-4-(4-methylphenyl)pyrimidine to target proteins by computationally fitting the compound into the protein's binding site and calculating the energy of the resulting complex. These simulations can identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that contribute to binding affinity and selectivity.
Experimental binding assays complement computational studies by directly measuring the compound's affinity for specific targets. These assays may include enzyme inhibition assays, receptor binding assays, and biophysical methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy.
Binding Affinity Determinants
The binding affinity of 5-Bromo-4-(4-methylphenyl)pyrimidine to biological targets is determined by various factors, including the compound's electronic properties, steric features, and conformational flexibility. The bromine atom, with its electron-withdrawing effect and potential for halogen bonding, plays a significant role in binding interactions, particularly with electron-rich regions of proteins such as carbonyl oxygens or aromatic rings.
The pyrimidine ring, with its nitrogen atoms serving as hydrogen bond acceptors, can engage in hydrogen bonding interactions with complementary donors in the target protein, such as the NH groups of backbone amides or the side chains of specific amino acids. These hydrogen bonds are often critical for proper orientation of the compound within the binding site and for achieving high binding affinity.
Advanced Characterization Techniques
Advanced techniques for characterizing the interactions between 5-Bromo-4-(4-methylphenyl)pyrimidine and biological targets include X-ray crystallography, cryo-electron microscopy (cryo-EM), and computational methods such as molecular dynamics simulations. These techniques provide detailed insights into the three-dimensional structure of the compound-target complex and the dynamics of the interaction.
X-ray crystallography, when successful, offers high-resolution structural information on how the compound binds to its target, revealing the precise positions of atoms and the network of interactions that stabilize the complex. This information is invaluable for structure-based drug design and for understanding the molecular basis of the compound's biological activities.
Molecular dynamics simulations complement static structural data by modeling the dynamic behavior of the compound-target complex over time. These simulations can reveal transient interactions, conformational changes, and the influence of solvent molecules, providing a more complete picture of the binding process and the factors that contribute to binding stability and specificity.
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